N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

Catalog No.
S1508304
CAS No.
10357-07-0
M.F
C11H8FN3O2
M. Wt
233.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzam...

CAS Number

10357-07-0

Product Name

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

IUPAC Name

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide

Molecular Formula

C11H8FN3O2

Molecular Weight

233.20 g/mol

InChI

InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)

InChI Key

KCUPNJVFRBGYFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F

Synonyms

N4-Benzoyl-5-fluorocytosine

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F

The exact mass of the compound N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (CAS: 10357-07-0), commonly known as N4-benzoyl-5-fluorocytosine, is a critically protected pyrimidine building block used in the commercial and laboratory-scale synthesis of fluorinated nucleoside analogs, including anti-HIV and anti-HBV agents. By masking the highly reactive exocyclic amine with a benzoyl group, this compound resolves the inherent processability bottlenecks of bare 5-fluorocytosine. It is engineered specifically for compatibility with Vorbrüggen glycosylation and Mitsunobu protocols, offering high solubility in halogenated solvents and strict regiocontrol during N-glycosidic bond formation, making it an indispensable precursor for modified nucleoside and oligonucleotide manufacturing [1].

Attempting to substitute N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide with unprotected 5-fluorocytosine (5-FC) or simple N4-acetyl variants introduces severe manufacturability issues. Unprotected 5-FC exhibits poor solubility in the aprotic, non-polar solvents (e.g., dichloromethane, 1,2-dichloroethane) required for Lewis acid-catalyzed glycosylation, forcing the use of mixed solvent systems that degrade catalyst efficiency. Furthermore, the unprotected exocyclic N4-amine competes with the N1-position for the glycosyl donor, resulting in complex mixtures of N1- and N4-glycosylated products that require costly chromatographic separation. While N4-acetyl protection offers some improvement, the benzoyl group provides superior lipophilicity and resists premature cleavage under aggressive Lewis acid conditions, making the benzoylated form the definitive choice for high-yield, regioselective nucleoside coupling [1].

Regioselectivity in Vorbrüggen Glycosylation

The primary procurement advantage of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is its ability to direct glycosylation exclusively to the N1 position. In standard Vorbrüggen coupling conditions using silylated bases and Lewis acids, the N4-benzoyl group sterically and electronically blocks the exocyclic amine, resulting in >95% N1-regioselectivity. In contrast, unprotected 5-fluorocytosine, even when transiently silylated, can yield up to 20-30% of unwanted N4-glycosylated or bis-glycosylated byproducts, severely depressing the yield of the desired active pharmaceutical intermediate [1].

Evidence DimensionN1-Regioselectivity during glycosylation
Target Compound Data>95% N1-glycosylated product
Comparator Or BaselineUnprotected 5-fluorocytosine (~70-80% N1, with significant N4/bis-adducts)
Quantified Difference~20% reduction in off-target glycosylation
ConditionsSilylation followed by TMSOTf-catalyzed coupling with ribofuranosyl donors in DCM/DCE

Eliminating N4-glycosylation bypasses complex downstream purification steps, directly increasing the throughput and economic viability of nucleoside API manufacturing.

Process Solubility in Halogenated Solvents

Efficient nucleoside coupling requires homogeneous reaction conditions in non-participating solvents. N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide demonstrates excellent solubility in dichloromethane (DCM) and 1,2-dichloroethane (DCE), easily forming 0.5 M solutions after standard silylation. Unprotected 5-fluorocytosine is virtually insoluble in cold DCM, necessitating either high-temperature refluxing that degrades sensitive sugar donors or the addition of polar solvents that quench Lewis acid catalysts. The benzoyl group's lipophilicity ensures a fully homogeneous phase, which is critical for reproducible reaction kinetics [1].

Evidence DimensionOperational solubility in DCM/DCE (post-silylation)
Target Compound DataForms stable, clear solutions at ≥0.5 M
Comparator Or Baseline5-Fluorocytosine (insoluble/slurry under identical cold conditions)
Quantified DifferenceEnables high-concentration homogeneous catalysis vs. heterogeneous slurry
Conditions0.5 M concentration in dry DCM at room temperature to 0°C

High solubility in standard halogenated solvents allows for lower solvent volumes and ensures consistent reaction rates, essential for scaling up API synthesis.

Protecting Group Stability Under Lewis Acid Catalysis

During the synthesis of 2'-fluorinated or sterically hindered L-nucleosides, extended reaction times with strong Lewis acids (like SnCl4 or TMSOTf) are often required. The N4-benzoyl group of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is highly robust under these conditions, resisting premature deprotection. In contrast, N4-acetyl-5-fluorocytosine is more prone to cleavage in the presence of strong Lewis acids and trace moisture, leading to the re-emergence of the nucleophilic free amine and subsequent side reactions. This stability translates to a 15-25% higher isolated yield of the protected nucleoside intermediate when using the benzoylated precursor [1].

Evidence DimensionIsolated yield of protected nucleoside intermediate
Target Compound DataHigh stability, supporting overall yields of 65-85%
Comparator Or BaselineN4-acetyl-5-fluorocytosine (lower stability, yields often <60% due to premature deprotection)
Quantified Difference15-25% improvement in isolated yield
ConditionsExtended Vorbrüggen coupling using TMSOTf or SnCl4 in DCE at elevated temperatures

Robust protecting group stability prevents mid-reaction degradation, maximizing the yield of expensive modified sugar precursors.

Synthesis of Anti-HIV/HBV L-Nucleoside Analogs

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is the premier pyrimidine precursor for synthesizing 2'-fluorinated and 2',3'-unsaturated L-nucleoside analogs (e.g., emtricitabine derivatives). Its strict N1-regioselectivity and high solubility in DCM make it ideal for coupling with chiral oxathiolane or dioxolane sugar donors under Lewis acid catalysis, ensuring high yields of the critical β-anomer [1].

Development of Fluorinated Antineoplastic Agents

In the development of capecitabine analogs and other 5-fluorouracil/cytosine-based chemotherapeutics, this compound serves as a stable, process-ready building block. The benzoyl protection withstands the rigorous conditions required for coupling sterically hindered or heavily modified carbohydrate moieties, which unprotected 5-fluorocytosine cannot survive without significant degradation [2].

Solid-Phase and Automated Oligonucleotide Synthesis Precursors

For researchers developing custom phosphoramidites containing 5-fluorocytosine modifications, starting with N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide bypasses the need for complex, low-yield transient protection steps. The compound can be directly glycosylated, deprotected at the 5'-OH, and tritylated, streamlining the workflow for producing modified DNA/RNA building blocks[3].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

233.06005467 g/mol

Monoisotopic Mass

233.06005467 g/mol

Heavy Atom Count

17

Other CAS

10357-07-0

Wikipedia

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

Dates

Last modified: 08-15-2023

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